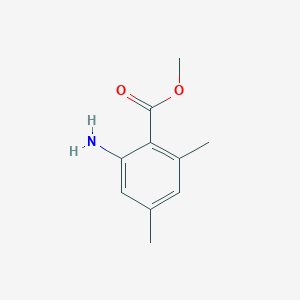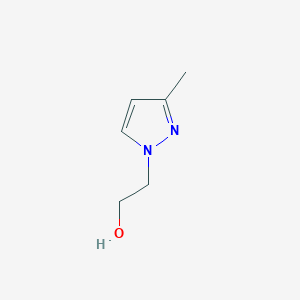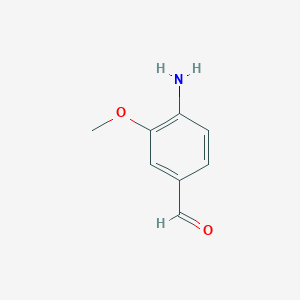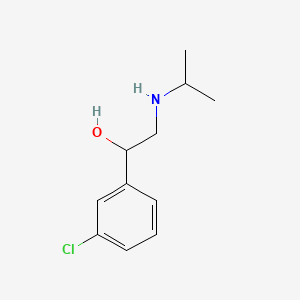
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol
Overview
Description
- Chemical Formula : C<sub>11</sub>H<sub>16</sub>ClNO
- Molecular Weight : 213.70 g/mol
- Appearance : Solid powder
- Melting Point : Predicted to be 79.14°C
- Boiling Point : Predicted to be approximately 329.7°C at 760 mmHg
- Density : Predicted to be around 1.1 g/cm<sup>3</sup>
- Refractive Index : Predicted value at n<sub>20D</sub> = 1.54
Synthesis Analysis
- Unfortunately, I don’t have specific information on the synthesis of this compound.
Molecular Structure Analysis
- The chemical structure consists of a chlorophenyl group attached to an isopropylamino group via an ethanol linker.
Chemical Reactions Analysis
- No specific reactions are provided for this compound.
Physical And Chemical Properties Analysis
- It is a solid compound with predicted melting and boiling points.
- It may cause skin and eye irritation and respiratory discomfort.
Scientific Research Applications
Pharmacokinetics and Synthesis Methods
One study outlines the synthesis and pharmacokinetics of structural isomers of β2 agonists, highlighting methods for creating compounds with enhanced blood concentration and prolonged detectability in pharmacological contexts (Glushkova, Popkov, & Martsynkevich, 2020). This research offers insights into the synthesis techniques and pharmacokinetic behaviors beneficial for developing drugs with similar structures.
Biocatalysis in Drug Synthesis
Research on the biocatalytic synthesis of chiral intermediates for β-adrenoceptor agonists showcases innovative approaches to creating pharmaceuticals. For example, Candida ontarioensis was used for the asymmetric reduction of chlorophenyl ketones, demonstrating a high-yield and high-purity process for pharmaceutical intermediates (Ni, Zhang, & Sun, 2012). This technique presents a greener alternative for producing chiral intermediates, which could be applicable to compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.
Enzymatic Processes for Chiral Synthesis
Further exploration into enzymatic processes for the synthesis of chiral intermediates, such as the development of an enzymatic process for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlights the application of biocatalysis in creating intermediates for drugs like Ticagrelor (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017). These methods emphasize the role of specific enzymatic reactions in producing high-purity chiral compounds efficiently and sustainably.
Kinetic Studies and Chemical Reactions
Kinetic studies, such as those focusing on the oxidation of lignin model compounds by chlorine dioxide, provide fundamental insights into the reactions involving chlorophenyl compounds under various conditions (Nie, Liu, Wu, Zhan, Yin, Yao, Song, & Wang, 2014). Understanding these reaction mechanisms and kinetics can inform the development of processes for synthesizing or modifying compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.
Safety And Hazards
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Handle with care and follow safety precautions.
Future Directions
- Further research is needed to explore its applications and potential uses.
Please note that this analysis is based on available data, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
1-(3-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-4-3-5-10(12)6-9/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYXHDMUFXECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601272 | |
| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol | |
CAS RN |
23299-18-5 | |
| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



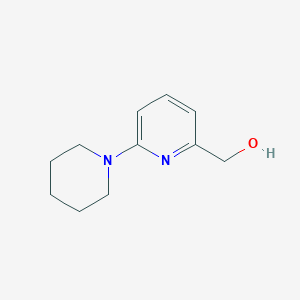
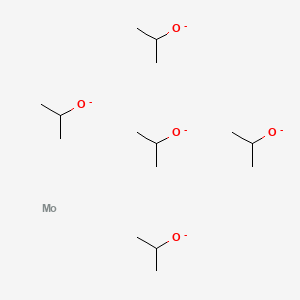
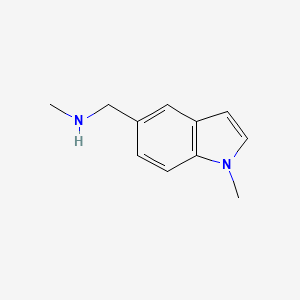
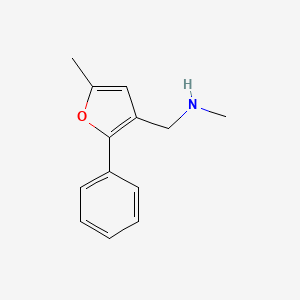
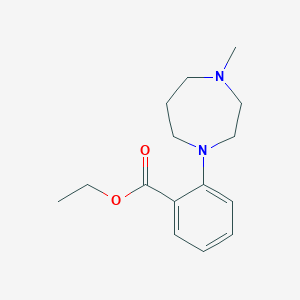
![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)


